molecular formula C9H7ClN2 B1296126 5-Chloroquinolin-8-amine CAS No. 5432-09-7

5-Chloroquinolin-8-amine

Cat. No. B1296126
CAS RN: 5432-09-7
M. Wt: 178.62 g/mol
InChI Key: TVSJIVLFKNZFBJ-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-amine is a chlorinated quinoline derivative that is of interest due to its potential applications in various chemical reactions and as a building block for the synthesis of more complex molecules. The presence of the amine group at the 8-position makes it a versatile reactant for further functionalization.

Synthesis Analysis

The synthesis of chloroquinoline derivatives can be achieved through various methods. For instance, the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been demonstrated, showing that the activity of amination depends on the steric and electronic effects of the substituents on the amino group . Additionally, the synthesis of 5,7-disubstituted 8-hydroxyquinolines through a Mannich reaction indicates the possibility of introducing various substituents at positions adjacent to the chloro and amine groups . These methods provide insights into the synthetic routes that could be adapted for the synthesis of 5-Chloroquinolin-8-amine.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives is characterized by the presence of a quinoline core with substituents that can significantly influence the molecule's reactivity and interaction with other compounds. For example, the attachment of organometallic moieties to the amine group can lead to one-electron oxidation at the secondary amine group . The molecular docking studies of chloroquinoline derivatives also highlight the importance of the molecular structure in the interaction with biological targets, such as COVID-19 inhibitors .

Chemical Reactions Analysis

Chloroquinoline derivatives participate in various chemical reactions. The one-electron oxidation of secondary-amine-substituted chloroquinoline derivatives has been studied, showing that these compounds can undergo electrochemically irreversible one-electron oxidation to form ring-nitrogen protonated aminochloroquinolinium ions . Additionally, chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, indicating the reactivity of chloroquinoline derivatives with amines to produce fluorescent compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The electrochemical behavior of these compounds, such as the one-electron oxidation process, is a key property that can be exploited in various applications . The synthesis and properties of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers demonstrate the metal ion-selective properties of chloroquinoline derivatives, which can be tailored by modifying the substituents . The chemical and electrochemical behavior of the 5,8-isoquinolinedione system also provides insights into the reactivity of chloroquinoline derivatives .

Scientific Research Applications

Organic Chemistry

5-Chloroquinolin-8-amine is a chemical compound used in the field of organic chemistry . It has a CAS Number of 75793-58-7 and a molecular weight of 178.62 .

Application

This compound is often used as a reagent in the synthesis of various organic compounds . It can be used in the preparation of quinolin-8-amines .

Results or Outcomes

The results of these reactions can lead to the formation of various organic compounds, including quinolin-8-amines . These compounds can serve as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .

Electrochemical Chlorination

5-Chloroquinolin-8-amine can be used in the field of electrochemistry .

Application

An oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow was achieved .

Method of Application

Inert DCM was used as the chlorinating reagent . The reaction scale-up can be achieved conveniently with higher productivity due to the continuous-flow setup .

Results or Outcomes

This method has good position-control, and water and air tolerance . Costly quaternary ammonium salts were avoided . Radical-trapping, H/D exchange, KIE and cyclic voltammetry experiments were conducted to gain insight into the reaction mechanism .

Antioxidant Activity

5-Chloroquinolin-8-amine and its derivatives have been investigated for their antioxidant activity .

Application

5-chloro-8-hydroxy quinoline and its derivatives bearing various substituents were investigated for their antioxidant activity .

Method of Application

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method .

Results or Outcomes

The findings revealed that the derivatives act as imminent candidates to be further developed as antioxidant agents .

Synthesis of Other Chemical Compounds

5-Chloroquinolin-8-amine can be used in the synthesis of other chemical compounds .

Application

This compound is often used as a reagent in the synthesis of various organic compounds .

Method of Application

The specific method of application or experimental procedure can vary depending on the desired outcome .

Results or Outcomes

The results of these reactions can lead to the formation of various organic compounds .

Pharmaceutical Research

5-Chloroquinolin-8-amine and its derivatives have been investigated for their potential use in pharmaceutical research .

Application

This compound and its derivatives have been studied for their potential therapeutic effects .

Method of Application

The specific method of application or experimental procedure can vary depending on the desired outcome .

Results or Outcomes

The results of these studies can provide valuable insights into the potential therapeutic effects of this compound and its derivatives .

Safety And Hazards

The compound has been associated with hazard statements H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSJIVLFKNZFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279679
Record name 5-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinolin-8-amine

CAS RN

5432-09-7
Record name 5432-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the similar fashion using route 6 general procedure 14, 5-chloro-8-nitroquinoline (Intermediate 25) (500 mg, 2.40 mmol), Raney nickel (100 mg, 20% wt), hydrazine hydrate (0.5 ml, 9.62 mmol) and MeOH/THF (10 ml, 4:1), gave the title compound (420 mg, 98%) which was used in the next step without purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
MeOH THF
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Li, M Xie, J Li, N Shen, X Zhang… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary Herein we report a condition‐controlled divergent synthesis of spiro indene‐2,1'‐isoindolinones and spiro isochroman‐3,1'‐isoindolinones through cobalt‐…
Number of citations: 2 onlinelibrary.wiley.com
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 5-((5-(diethylamino)pentan-2-yl)amino)pyrazine-2-carboxylic acid 48a (84 mg, 0.30 mmol) in 5 mL of DMF were added 5-chloroquinolin-8-amine (54 mg, 0.30 …
Number of citations: 3 pubs.acs.org
J Wantulok - 2021 - rebus.us.edu.pl
This chapter has been divided into three main thematic blocks focusing around the synthesis and functionalization of selected 1, 10-phenanthrolines and their electrochemical, …
Number of citations: 0 rebus.us.edu.pl
YS Xie, BVD Vijaykumar, K Jang, HH Shin, H Zuo… - Tetrahedron …, 2013 - Elsevier
A convenient one-pot synthesis of phenols to anilines using 2-chloroacetamide/K 2 CO 3 /DMF system catalyzed by KI via Smiles rearrangement has been described. The synthesis of …
Number of citations: 24 www.sciencedirect.com
L Qiao, X Cao, K Chai, J Shen, J Xu, P Zhang - Tetrahedron Letters, 2018 - Elsevier
… First, the structure of 2a was confirmed through hydrolysing 2a under strong alkaline conditions to give 5-chloroquinolin-8-amine 15 in 95% yield (Scheme 4, eq 4). Second, the reaction …
Number of citations: 15 www.sciencedirect.com
T Yang, X Cao, XX Zhang, Y Ou, CT Au… - The Journal of …, 2020 - ACS Publications
We disclose a novel method for the synthesis of fluorescent N,N′-chelate organoboron compounds in high efficiency by treatment of aminoquinolates with NaBAr 4 /R′COOH in the …
Number of citations: 5 pubs.acs.org
KS Kanyiva, KHN Tang, J Wang, T Shibata - Synthesis, 2021 - thieme-connect.com
The Pd(II)-catalyzed sp 3 C–H bond benzoxylation of N-phthaloylalanine derivatives possessing an 8-aminoquinolyl group as a directing group with aldehydes under ambient …
Number of citations: 4 www.thieme-connect.com

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